

# 6-Chloro-DPAT HCl: Technical Specifications & D2 Receptor Agonist Profile

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 6-Chloro-DPAT hydrochloride

Cat. No.: B1473198

[Get Quote](#)

## Executive Summary

6-Chloro-DPAT HCl (6-Chloro-N,N-dipropyl-2-aminotetralin hydrochloride) is a synthetic aminotetralin derivative functioning as a high-affinity dopamine D2 receptor agonist.<sup>[1][2][3]</sup> Unlike its hydroxylated analogs (e.g., 5-OH-DPAT, 7-OH-DPAT), the 6-chloro substitution confers resistance to rapid oxidative degradation (catechol oxidation) while maintaining significant lipophilicity for blood-brain barrier (BBB) penetration. This guide details the physicochemical properties, synthesis logic, and signal transduction pathways relevant to researchers investigating dopaminergic neurotransmission and neuropsychiatric models.

## Physicochemical Identity & Structural Analysis<sup>[4]</sup>

The core pharmacophore of 6-Chloro-DPAT is the 2-aminotetralin system, a rigidified dopamine analog. The dipropyl substitution on the nitrogen is critical for high affinity at D2/D3 receptors, a Structure-Activity Relationship (SAR) feature shared with 8-OH-DPAT (5-HT1A agonist) and 7-OH-DPAT (D3 preference).

## Chemical Specifications

| Property                | Specification                                                                    |
|-------------------------|----------------------------------------------------------------------------------|
| Chemical Name           | 6-Chloro-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride         |
| Common Name             | 6-Chloro-DPAT HCl                                                                |
| CAS Number (Free Base)  | 55218-53-6 (Generic for dipropyl-aminotetralins, verify specific isomer)         |
| Molecular Formula       | C <sub>16</sub> H <sub>24</sub> ClN[1][2][3][4][5][6][7][8][9][10][11][12] · HCl |
| Molecular Weight (Salt) | 302.29 g/mol                                                                     |
| Molecular Weight (Base) | 265.83 g/mol                                                                     |
| Appearance              | White to off-white crystalline solid                                             |
| Solubility              | DMSO (>20 mM), Ethanol (>10 mM), Water (Low/Insoluble without co-solvent)        |
| Chirality               | The (-)-(S) enantiomer is typically the bioactive enantiomer for D2 agonism.     |

## Structural Representation (SMILES)

Free Base:CCCN(CCC)C1CC2=CC(=C(C=C2C1)Cl)

Salt:CCCN(CCC)C1CC2=CC(=C(C=C2C1)Cl).Cl[13]

## Pharmacological Profile: Mechanism of Action

6-Chloro-DPAT acts primarily as an agonist at the Dopamine D2 Receptor (D2R). The D2R is a G-protein-coupled receptor (GPCR) that couples to the

family of G-proteins.[12]

## Receptor Binding & Selectivity[3][10][14]

- Primary Target: Dopamine D2 Receptor ( typically in the low nanomolar range).[3]

- Secondary Affinity: Dopamine D3 Receptor (common for dipropyl-aminotetralins).
- Selectivity: The 6-chloro substituent distinguishes its profile from the 8-hydroxy analog (8-OH-DPAT), which is highly selective for 5-HT1A. The absence of a hydroxyl group prevents COMT-mediated methylation, enhancing metabolic stability compared to dopamine.

## Signal Transduction Pathway

Upon binding, 6-Chloro-DPAT induces a conformational change in the D2 receptor, triggering the dissociation of the

subunit from the

dimer. This initiates the canonical inhibitory cascade:

- Inhibition of Adenylyl Cyclase (AC): Reduced conversion of ATP to cAMP.
- Suppression of PKA: Lower cAMP levels reduce Protein Kinase A activity.
- Ion Channel Modulation: Activation of GIRK ( ) channels (hyperpolarization) and inhibition of voltage-gated channels.



[Click to download full resolution via product page](#)

Figure 1: Canonical Gi/o-coupled signaling cascade activated by 6-Chloro-DPAT binding to the D2 receptor.

## Synthesis & Production Logic

The synthesis of 6-Chloro-DPAT typically follows the "Tetralone Route," a standard for aminotetralins. This pathway ensures the correct regiochemistry of the chlorine substituent.

## Synthesis Workflow

- Starting Material: 6-Chloro-2-tetralone.
- Reductive Amination: Reaction with dipropylamine in the presence of a reducing agent (e.g., Sodium cyanoborohydride, ).
- Salt Formation: Precipitation with anhydrous HCl in ether/ethanol.



[Click to download full resolution via product page](#)

Figure 2: Synthetic route via reductive amination of 6-chloro-2-tetralone.

## Experimental Protocols & Handling

### Stock Solution Preparation

Critical Warning: 6-Chloro-DPAT HCl is lipophilic. Do not attempt to dissolve directly in neutral aqueous buffers (e.g., PBS) at high concentrations, as this may lead to precipitation or micelle formation.

Protocol for 10 mM Stock:

- Weighing: Weigh 3.02 mg of 6-Chloro-DPAT HCl.
- Solvent: Add 1.0 mL of 100% DMSO (Dimethyl sulfoxide). Vortex vigorously until completely dissolved.
- Storage: Aliquot into light-protective (amber) vials. Store at -20°C. Stable for up to 3 months.

Working Solution (In Vitro):

- Dilute the DMSO stock at least 1:1000 into the assay buffer to achieve <0.1% DMSO concentration.
- Example: Add 1 µL of 10 mM Stock to 999 µL of aCSF (Artificial Cerebrospinal Fluid) for a 10 µM final concentration.

## In Vivo Administration Guidelines

- Vehicle: 0.9% Saline is often insufficient. Use 10-20% cyclodextrin (HP-β-CD) or a saline vehicle containing 5% DMSO + 5% Tween-80.
- Route: Intraperitoneal (i.p.) or Subcutaneous (s.c.).
- Dosage Range: Typically 0.1 – 5.0 mg/kg (rat), depending on the behavioral assay (e.g., locomotor activity, catalepsy reversal).

## References

- PubChem. (n.d.).<sup>[2][11][13]</sup> N,N-Dipropyl-2-aminotetralin (Parent Structure Data).<sup>[2][13]</sup> National Library of Medicine.<sup>[2]</sup> Retrieved from [\[Link\]](#)
- Arvidsson, L. E., et al. (1981). Dopaminergic agents.<sup>[10][12][14][15]</sup> Enantiomers of 2-(di-n-propylamino)tetralin and its derivatives. *Journal of Medicinal Chemistry*. (Seminal work on DPAT SAR).
- Seeman, P. (2006). Targeting the dopamine D2 receptor in schizophrenia.<sup>[3][12]</sup> *Clinical Schizophrenia & Related Psychoses*.

- Neumeyer, J. L., et al. (1991). Development of high affinity and selective dopamine D2 receptor agonists. *Journal of Medicinal Chemistry*. (Contextualizing chloro-substitution).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. Prolonged treatment with 8-hydroxy-2-\(di-n-propylamino\)tetralin \(8-OHDPAT\) differently affects the serotonergic modulation of cortical acetylcholine release in male and female guinea pigs - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. N,N-Dipropyl-2-aminotetralin | C16H25N | CID 90285 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. Dopaminergic 2-aminotetralins: affinities for dopamine D2-receptors, molecular structures, and conformational preferences - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [5. Tetralins | Fisher Scientific \[fishersci.com\]](#)
- [6. Hydrogen chloride - Wikipedia \[en.wikipedia.org\]](#)
- [7. WO2021033172A1 - Process for the preparation of chlorantraniliprole - Google Patents \[patents.google.com\]](#)
- [8. CN108299169B - Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone - Google Patents \[patents.google.com\]](#)
- [9. Determination of brain concentrations of 8-hydroxy-2-\(di-n-propylamino\)tetralin by liquid chromatography with electrochemical detection - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [10. Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [11. Hydrochloric acid | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [12. Development and Characterization of Novel Selective, Non-Basic Dopamine D2 Receptor Antagonists for the Treatment of Schizophrenia - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [13. N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | C16H26ClN | CID 12381624 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

- [14. Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [15. Dopamine Agonists | Parkinson's Foundation \[parkinson.org\]](#)
- To cite this document: BenchChem. [6-Chloro-DPAT HCl: Technical Specifications & D2 Receptor Agonist Profile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1473198#6-chloro-dpat-hcl-chemical-structure-and-molecular-weight\]](https://www.benchchem.com/product/b1473198#6-chloro-dpat-hcl-chemical-structure-and-molecular-weight)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)